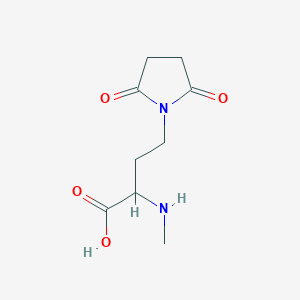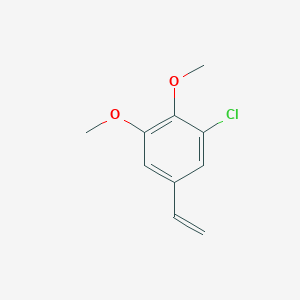
1-Chloro-2,3-dimethoxy-5-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3-dimethoxy-5-vinylbenzene is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, two methoxy groups, and a vinyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethoxy-5-vinylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents for the synthesis of this compound may include the use of chlorinating agents and methoxylating reagents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,3-dimethoxy-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of derivatives with hydrogenated functional groups.
Substitution: Formation of compounds with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-Chloro-2,3-dimethoxy-5-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Chloro-2,3-dimethoxy-5-vinylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways and targets depend on the context of its application, whether in biochemical studies or industrial processes.
Comparación Con Compuestos Similares
1-Chloro-2,3-dimethoxy-5-vinylbenzene can be compared with other similar compounds such as:
1,3-Dimethoxy-5-vinylbenzene: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Chloro-2,3-dimethoxybenzene:
1-Chloro-2,3-dimethoxy-5-methylbenzene: Substitution of the vinyl group with a methyl group alters its reactivity and applications.
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
1-chloro-5-ethenyl-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H11ClO2/c1-4-7-5-8(11)10(13-3)9(6-7)12-2/h4-6H,1H2,2-3H3 |
Clave InChI |
FAVMSTKVQHAOBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



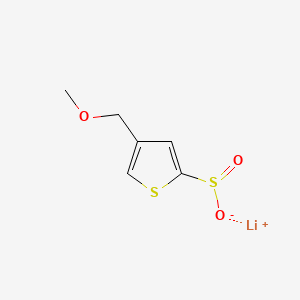


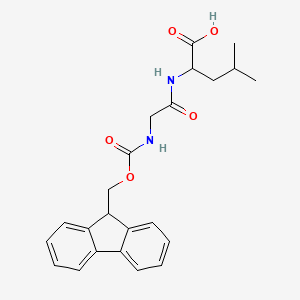

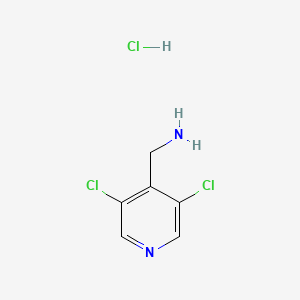
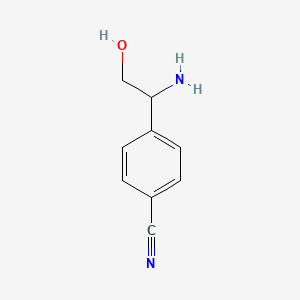
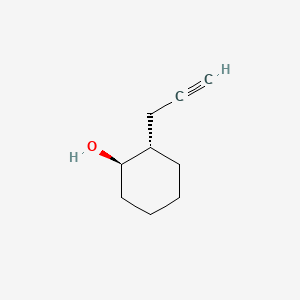
![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)



